molecular formula C10H17N3O2 B1615883 tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate CAS No. 98870-64-5

tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate

Cat. No.: B1615883
CAS No.: 98870-64-5
M. Wt: 211.26 g/mol
InChI Key: AZYDWKHQWJEWGN-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate: is a chemical compound with the molecular formula C10H17N3O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Biochemical Analysis

Biochemical Properties

Tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The imidazole ring in the compound can act as a nucleophile, participating in enzyme-catalyzed reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The compound can also bind to proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .

Cellular Effects

This compound affects various cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to enzyme inhibition or activation. This compound can also form covalent bonds with nucleophilic residues in proteins, resulting in changes in protein function. Furthermore, it can influence gene expression by binding to DNA or interacting with transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These effects are often reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound can also interact with cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), affecting redox reactions and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. In the mitochondria, it can influence energy production and metabolic processes, while in the nucleus, it can affect gene expression and DNA repair. The localization of the compound is crucial for its biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an imidazole derivative. One common method includes the use of tert-butyl chloroformate and 2-(1H-imidazol-5-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of imidazole N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

tert-Butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

  • tert-Butyl N-[2-(1H-imidazol-4-yl)ethyl]carbamate
  • tert-Butyl N-[2-(1H-imidazol-2-yl)ethyl]carbamate

Comparison:

  • tert-Butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate is unique due to the position of the imidazole ring, which can influence its reactivity and binding properties.
  • The 4- and 2-positions of the imidazole ring in similar compounds may result in different chemical and biological activities, making each compound suitable for specific applications.

Properties

IUPAC Name

tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)12-5-4-8-6-11-7-13-8/h6-7H,4-5H2,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYDWKHQWJEWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328026
Record name tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98870-64-5
Record name tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (2-(1H-imidazol-4-yl)ethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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